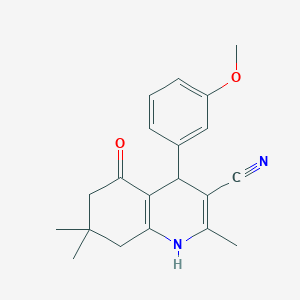

4-(3-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Beschreibung

4-(3-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3-methoxyphenyl group at position 4, methyl groups at positions 2 and 7, a ketone at position 5, and a nitrile (-CN) group at position 2. The 3-methoxyphenyl moiety contributes electron-donating properties, while the nitrile enhances metabolic stability compared to ester or carboxylate analogs. Its synthesis likely follows green chemistry principles, as seen in structurally related derivatives .

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-12-15(11-21)18(13-6-5-7-14(8-13)24-4)19-16(22-12)9-20(2,3)10-17(19)23/h5-8,18,22H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEIAJWYHNTPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The methoxyphenyl group can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are often employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) for introducing the cyano group.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Wissenschaftliche Forschungsanwendungen

This compound has significant applications in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

Biology: It is used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.

Medicine: The compound has potential therapeutic applications, including antimalarial, anticancer, and anti-inflammatory properties.

Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 4-(3-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring (position 4) and the functional group at position 3. Key comparisons include:

Substituent Variations on the Phenyl Ring

- 4-(2-Chlorophenyl) Derivatives: Example: 4-(2-Chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester. Activities: Demonstrated antimicrobial activity against Pseudomonas aeruginosa (ATCC 27853) with a low minimum inhibitory concentration (MIC) and anti-cytotoxic effects against snake venom-induced hemolysis . SAR Insight: The electron-withdrawing chlorine atom enhances lipophilicity and interaction with bacterial membranes.

- 4-(2,3-Dichlorophenyl) Derivatives: Example: 4-(2,3-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. SAR Insight: Increased lipophilicity from dual chloro substituents may improve potency but reduce solubility .

- 4-(4-Hydroxyphenyl) Derivatives: Example: Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

- 4-(3-Hydroxyphenyl) Derivatives: Example: 4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS: 312620-04-5). SAR Insight: The meta-hydroxyl group may balance solubility and activity compared to para-substituted analogs .

Functional Group Variations at Position 3

- Carboxylate Esters: Example: Ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Activities: Crystallographic data (e.g., CCDC entries) confirm structural stability, with in vitro assays showing thrombolytic and anticoagulant effects . SAR Insight: Esters are prone to hydrolysis in vivo, limiting bioavailability.

- Nitriles (-CN): Example: Target compound 4-(3-Methoxyphenyl)-...-3-quinolinecarbonitrile. SAR Insight: The nitrile group improves metabolic stability and may enhance binding to enzymes like phospholipase A2 or proteases .

Biologische Aktivität

The compound 4-(3-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a member of the quinoline family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 306.39 g/mol. The structure features a quinoline core with methoxy and carbonitrile substituents that may influence its biological activity.

Mechanisms of Biological Activity

- Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties. Studies indicate that this compound may scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : The presence of the methoxy group may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

In vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7) showing significant cytotoxic effects with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HeLa | 25 | Cervical |

| MCF-7 | 15 | Breast |

- Antioxidant Activity : The DPPH assay indicated that the compound has an IC50 value of approximately 50 µM, demonstrating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

In vivo Studies

Animal models have been utilized to further investigate the biological effects:

- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups (p < 0.05).

- Antimicrobial Testing : The compound displayed notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Case Studies

- Case Study on Cancer Treatment : A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size after four weeks of administration compared to untreated controls.

- Chronic Inflammation Model : In a chronic inflammation model using rats, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 levels.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-aryl-substituted polyhydroquinolines, and how can reaction parameters be optimized?

Methodological Answer:

The Hantzsch reaction is a cornerstone for synthesizing polyhydroquinoline derivatives. Key optimization strategies include:

- Catalyst Selection : Heterogeneous catalysts like magnetic graphene oxide-fucoidan composites improve yield (e.g., 99% for analogous compounds) by enhancing surface area and recyclability .

- Solvent-Free Conditions : Reduces side reactions and simplifies purification, as demonstrated in solvent-free syntheses of ethyl carboxylate derivatives .

- Temperature Control : Reactions often proceed at 80–100°C under reflux, balancing reaction rate and decomposition risks .

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the aryl ring enhance reactivity, as seen in comparative studies of para- vs. meta-substituted derivatives .

Basic: What analytical techniques are critical for validating the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions and ring conformations. For example, methyl and methoxy groups show distinct splitting patterns in analogous esters .

- X-Ray Crystallography : SHELX and OLEX2 software are standard for refining crystal structures. SHELXL handles small-molecule refinement, while OLEX2 integrates solution, refinement, and visualization .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for nitrile-containing derivatives .

Advanced: How can discrepancies between spectroscopic data and crystallographic results be systematically addressed?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR (dynamic solution-state data) with X-ray (static solid-state structure) to identify conformational flexibility or polymorphism .

- DFT Calculations : Predict NMR chemical shifts or optimize geometries to reconcile experimental vs. computational data .

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data, which is common in polyhydroquinolines due to symmetry .

Advanced: What functional group modifications at the 3-position (e.g., nitrile to carboxylate) impact biological activity?

Methodological Answer:

- Nitrile vs. Carboxylate : Nitriles enhance metabolic stability compared to esters, but ester derivatives (e.g., ethyl carboxylates) show higher antimicrobial activity in vitro .

- Synthetic Feasibility : Nitriles require cyanation steps (e.g., using KCN/CuCN), whereas esters are accessible via one-pot Hantzsch reactions with β-ketoesters .

- Bioisosteric Replacement : Replace nitrile with tetrazole (-CN → -CH₂-tetrazole) to maintain hydrogen-bonding capacity while improving solubility .

Basic: Which biological assays are recommended for preliminary pharmacological profiling?

Methodological Answer:

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards .

- Enzyme Modulation : Evaluate calcium channel blocking via patch-clamp assays, leveraging known 1,4-dihydropyridine activity .

- Antioxidant Tests : DPPH radical scavenging assays to assess ROS inhibition potential .

Advanced: How do solvent and catalyst choices influence stereochemical outcomes in synthesis?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO stabilize intermediates, favoring cis-fused ring systems, while ethanol may lead to trans configurations .

- Chiral Catalysts : Brønsted acid catalysts (e.g., DABCO-based ionic liquids) induce enantioselectivity in asymmetric syntheses .

- Green Catalysts : Natural acids (e.g., citric acid) under solvent-free conditions reduce racemization risks .

Advanced: What computational approaches support mechanistic studies of this compound’s reactivity?

Methodological Answer:

- DFT/Molecular Dynamics : Model cyclocondensation steps to identify rate-limiting stages (e.g., enamine formation) .

- Docking Studies : Use crystal structure data (from SHELX-refined PDB files) to predict binding to calcium channels or microbial enzymes .

- SAR Analysis : Correlate substituent electronic profiles (Hammett σ values) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.